N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core substituted with a carboxamide group and a 2,4-dimethoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Substitution with the 2,4-Dimethoxyphenyl Group: The final step involves the substitution of the indole derivative with the 2,4-dimethoxyphenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can modulate cellular processes, leading to therapeutic effects like reduced cell proliferation or enhanced apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also contains a 2,4-dimethoxyphenyl group but differs in its core structure, which is a thiazole instead of an indole.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: This compound has a urea linkage and a pyridine ring, offering different biological activities and applications.
The uniqueness of this compound lies in its indole core, which is known for its versatility in medicinal chemistry and its ability to interact with a wide range of biological targets.
Biological Activity
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
- Molecular Formula : C22H25N3O4
- Molecular Weight : Approximately 395.5 g/mol
- IUPAC Name : N-[2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide
The compound features an indole core attached to a dimethoxyphenyl group, which is significant for its interaction with biological systems. The presence of the carboxamide functional group enhances its solubility and potential bioactivity.
1. Anti-inflammatory Properties
Research indicates that indole derivatives exhibit notable anti-inflammatory activity. In studies where various indole derivatives were screened, those with similar structural motifs to this compound showed inhibition rates ranging from 7.35% to 63.69% in carrageenan-induced paw edema models compared to the reference drug indomethacin, which exhibited 77.23% inhibition after 2 hours . The compound's potential anti-inflammatory effects may stem from its ability to inhibit cyclooxygenase enzymes, similar to other indole derivatives .
Compound | % Inhibition (2h) | % Inhibition (3h) |
---|---|---|
Indomethacin | 77.23% | 76.89% |
This compound | TBD | TBD |
2. Antidepressant Effects
Due to its structural similarity to other psychoactive compounds, this compound may exhibit antidepressant properties. This is supported by findings in related compounds that suggest modulation of serotonin pathways.
3. Antitumor Activity
Preliminary studies have indicated that compounds within the same structural family could induce apoptosis in various cancer cell lines. For instance, some indole derivatives have shown effectiveness in inhibiting cell proliferation and inducing morphological changes associated with apoptosis in breast cancer cells (MDA-MB-231) . The specific mechanisms by which this compound exerts antitumor effects require further investigation.
The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammation and cancer pathways. For instance, it may inhibit bacterial RNA polymerase by binding to the enzyme's switch region, which can prevent RNA synthesis and exert antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on various indole derivatives indicated that those with methoxy substitutions had enhanced anti-inflammatory properties compared to others without such substitutions .
- Another investigation highlighted the apoptotic effects of structurally similar compounds on cancer cell lines, suggesting a potential pathway for therapeutic application .
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c1-20-11-14(13-6-4-5-7-16(13)20)18(21)19-15-9-8-12(22-2)10-17(15)23-3/h4-11H,1-3H3,(H,19,21) |
InChI Key |
GKVYVDSOUGSHPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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